molecular formula C14H22N2O2 B5321991 N-(1,1-dimethylpropyl)-N'-(2-methoxy-5-methylphenyl)urea

N-(1,1-dimethylpropyl)-N'-(2-methoxy-5-methylphenyl)urea

Cat. No. B5321991
M. Wt: 250.34 g/mol
InChI Key: FURVKSPGICMQGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dimethylpropyl)-N'-(2-methoxy-5-methylphenyl)urea, also known as DMPU, is a widely used solvent in organic chemistry. It is a colorless, odorless liquid that is soluble in most organic solvents and water. DMPU has a variety of applications in scientific research, including as a solvent for chemical reactions and as a reagent in the synthesis of pharmaceuticals and other organic compounds.

Mechanism of Action

The mechanism of action of N-(1,1-dimethylpropyl)-N'-(2-methoxy-5-methylphenyl)urea is not well understood, but it is believed to function as a polar aprotic solvent that can solubilize a wide range of organic compounds. It has a high dielectric constant and a low nucleophilicity, which makes it an ideal solvent for reactions involving highly reactive intermediates.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that it is relatively non-toxic and does not have any significant effects on the growth or development of cells in vitro.

Advantages and Limitations for Lab Experiments

The main advantages of using N-(1,1-dimethylpropyl)-N'-(2-methoxy-5-methylphenyl)urea as a solvent in lab experiments are its high solubility for a wide range of organic compounds and its ability to solubilize highly reactive intermediates. Additionally, this compound is relatively non-toxic and has a low boiling point, which makes it easy to remove from reaction mixtures.
One limitation of using this compound is that it can be difficult to remove from reaction mixtures, particularly if it is used in large quantities. Additionally, this compound can react with certain compounds, such as alkyl halides, under certain conditions, which can lead to the formation of toxic byproducts.

Future Directions

There are several potential future directions for research involving N-(1,1-dimethylpropyl)-N'-(2-methoxy-5-methylphenyl)urea. One area of interest is the development of new synthetic methods using this compound as a solvent or reagent. Additionally, there is potential for using this compound in the development of new pharmaceuticals and other biologically active compounds.
Another area of interest is the use of this compound in the synthesis of advanced materials, such as metal-organic frameworks and other porous materials. Finally, there is potential for using this compound in the development of new catalytic systems for organic reactions.

Synthesis Methods

N-(1,1-dimethylpropyl)-N'-(2-methoxy-5-methylphenyl)urea can be synthesized through a variety of methods, including the reaction of N,N-dimethylpropylamine with phosgene and the reaction of N,N-dimethylpropylamine with isocyanates. The most common method for synthesizing this compound is through the reaction of N,N-dimethylpropylamine with urea in the presence of a catalyst such as sodium methoxide.

Scientific Research Applications

N-(1,1-dimethylpropyl)-N'-(2-methoxy-5-methylphenyl)urea has a variety of applications in scientific research, including as a solvent for chemical reactions and as a reagent in the synthesis of pharmaceuticals and other organic compounds. It is commonly used in the synthesis of peptides, nucleotides, and other biologically active molecules. This compound has also been used as a solvent for the synthesis of metal-organic frameworks and other advanced materials.

properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-(2-methylbutan-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-6-14(3,4)16-13(17)15-11-9-10(2)7-8-12(11)18-5/h7-9H,6H2,1-5H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURVKSPGICMQGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)NC1=C(C=CC(=C1)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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